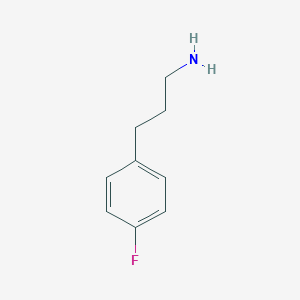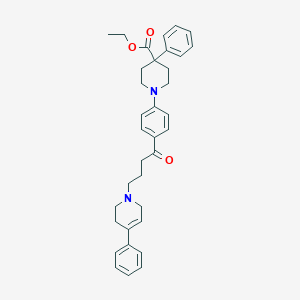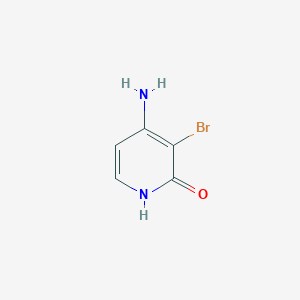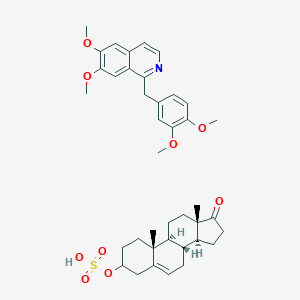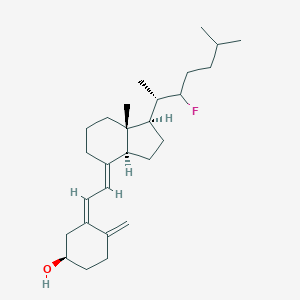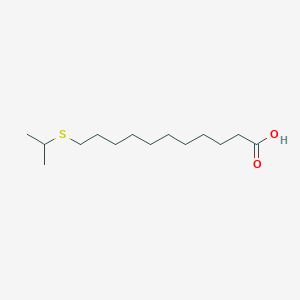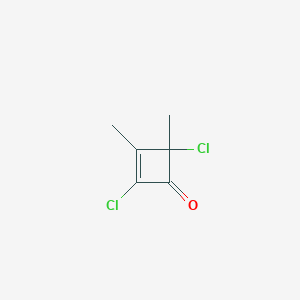
2,4-Dichloro-3,4-dimethylcyclobut-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3,4-dimethylcyclobut-2-enone, also known as DDQ, is a powerful oxidizing agent commonly used in organic chemistry. It is a yellow crystalline powder that is soluble in organic solvents such as benzene, chloroform, and carbon tetrachloride. DDQ has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
2,4-Dichloro-3,4-dimethylcyclobut-2-enone acts as a mild oxidizing agent by accepting electrons from organic compounds. It undergoes a one-electron reduction to form a radical cation, which then reacts with the organic compound to form an intermediate. The intermediate then undergoes a second one-electron reduction to form the final product and regenerate 2,4-Dichloro-3,4-dimethylcyclobut-2-enone.
Effets Biochimiques Et Physiologiques
2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-3,4-dimethylcyclobut-2-enone has several advantages for lab experiments. It is a powerful oxidizing agent that can selectively oxidize certain functional groups without affecting others. It is also relatively easy to handle and store. However, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has some limitations. It is highly reactive and can be dangerous if not handled properly. It is also expensive and may not be cost-effective for large-scale experiments.
Orientations Futures
There are several future directions for 2,4-Dichloro-3,4-dimethylcyclobut-2-enone research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as an anticancer agent. Further research is needed to determine the optimal dose and administration route for 2,4-Dichloro-3,4-dimethylcyclobut-2-enone in cancer treatment. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as an antimicrobial agent also warrants further investigation. Lastly, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as a catalyst in organic reactions should be explored.
Méthodes De Synthèse
2,4-Dichloro-3,4-dimethylcyclobut-2-enone can be synthesized through various methods, such as the oxidation of 2,3-dimethyl-1,3-butadiene using potassium permanganate or the oxidation of 2,3-dimethylcyclobutene using potassium dichromate. The most common synthesis method involves the oxidation of 2,3-dimethyl-1,4-benzoquinone using lead tetraacetate.
Applications De Recherche Scientifique
2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been widely used in organic chemistry as a powerful oxidizing agent. It has been used in the synthesis of various organic compounds, such as ketones, aldehydes, and alcohols. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has also been used in the synthesis of natural products, such as terpenoids and alkaloids. In addition, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been used in the analysis of organic compounds, such as the determination of the double bond position in unsaturated fatty acids.
Propriétés
Numéro CAS |
110655-89-5 |
|---|---|
Nom du produit |
2,4-Dichloro-3,4-dimethylcyclobut-2-enone |
Formule moléculaire |
C6H6Cl2O |
Poids moléculaire |
165.01 g/mol |
Nom IUPAC |
2,4-dichloro-3,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C6H6Cl2O/c1-3-4(7)5(9)6(3,2)8/h1-2H3 |
Clé InChI |
SFOPQJOLTJQPGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C1(C)Cl)Cl |
SMILES canonique |
CC1=C(C(=O)C1(C)Cl)Cl |
Synonymes |
2-Cyclobuten-1-one, 2,4-dichloro-3,4-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



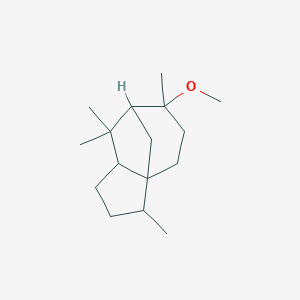
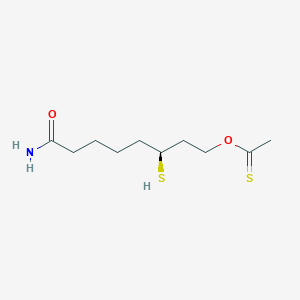
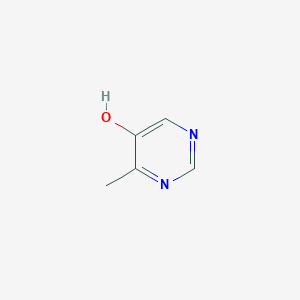
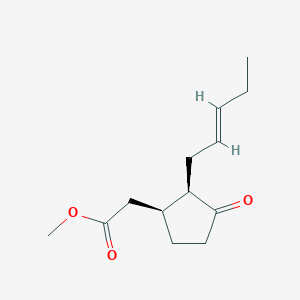
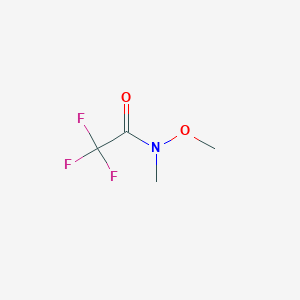
![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
